(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
CAS No.: 178488-39-6
Cat. No.: VC20940717
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol - 178488-39-6](/images/no_structure.jpg)
Specification
CAS No. | 178488-39-6 |
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Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | (5-methylimidazo[1,2-a]pyridin-3-yl)methanol |
Standard InChI | InChI=1S/C9H10N2O/c1-7-3-2-4-9-10-5-8(6-12)11(7)9/h2-5,12H,6H2,1H3 |
Standard InChI Key | MVDFZQQVFPAFCJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC2=NC=C(N12)CO |
Canonical SMILES | CC1=CC=CC2=NC=C(N12)CO |
Introduction
Chemical Structure and Physical Properties
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol consists of an imidazo[1,2-a]pyridine heterocyclic core with a methyl substituent at the 5-position and a hydroxymethyl group at the 3-position. The molecular formula of this compound is C₉H₁₀N₂O, with a precise molecular weight of 162.189 g/mol . The imidazo[1,2-a]pyridine ring system forms a near-planar structure, with the hydroxymethyl group positioned perpendicular to this plane. This spatial arrangement significantly influences the compound's reactivity and physical properties.
The compound is characterized by a density of 1.226 g/cm³, which is relatively typical for heterocyclic compounds of this size and composition . Its lipophilicity, as indicated by a LogP value of 1.13500, suggests moderate lipid solubility balanced with some water solubility, making it potentially valuable for pharmaceutical applications where membrane permeability is important . The compound also has a polar surface area (PSA) of 37.53000, further supporting its potential for bioavailability .
Structural Characteristics
The structural configuration of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol features several notable characteristics:
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The imidazo[1,2-a]pyridine core exhibits near-planarity with an RMS deviation of 0.024 Å
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The hydroxymethyl group adopts a perpendicular orientation relative to the heterocyclic plane, with torsion angles of approximately 80.04° and -96.30°
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The methyl group at the 5-position contributes to the electronic properties of the aromatic system
This specific structural arrangement influences the compound's reactivity pattern, particularly in relation to the hydroxymethyl functional group and the heterocyclic nitrogen atoms.
Key Physical and Chemical Properties
The following table summarizes the essential physical and chemical properties of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol:
Synthesis Methods
The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves sophisticated organic chemistry techniques, with several established methods available depending on the required scale and purity.
Laboratory Synthesis Routes
Laboratory synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol commonly employs cyclization reactions of appropriately substituted precursors. The typical synthetic route involves the reaction of 2-aminopyridine derivatives with suitable aldehyde or ketone precursors, followed by cyclization to form the imidazo[1,2-a]pyridine core structure. The hydroxymethyl group is either introduced during this process or added through subsequent functionalization steps.
A common synthetic approach involves the following key steps:
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Preparation of a suitably substituted 2-aminopyridine derivative with a methyl group at the appropriate position
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Reaction with an α-halogenated carbonyl compound to initiate cyclization
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Functional group transformations to introduce or modify the hydroxymethyl moiety at the 3-position
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Purification steps including crystallization, column chromatography, or distillation
The reaction conditions must be carefully controlled to achieve high yields and minimize the formation of byproducts, particularly given the potential for competing reactions at multiple reactive sites within the heterocyclic framework.
Industrial Scale Production
For larger-scale production, the synthesis methods are typically optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial production may employ continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent product quality. The specific reaction pathways used in industrial settings often represent proprietary modifications of established laboratory procedures, optimized for specific manufacturing capabilities and requirements.
Purification Methods
Obtaining high-purity (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol typically requires rigorous purification procedures, which may include:
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Recrystallization from appropriate solvent systems
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Column chromatography using optimized eluent compositions
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Preparative HPLC for analytical-grade material
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Distillation under reduced pressure for certain derivatives
Commercial samples are typically available at 95% purity, suitable for most research applications . Higher purity grades may be prepared for specialized applications using more intensive purification protocols.
Chemical Reactivity and Transformations
The reactivity of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is largely dictated by its functional groups, particularly the hydroxymethyl moiety and the heterocyclic nitrogen atoms, which serve as sites for various chemical transformations.
Oxidation Reactions
The primary alcohol group of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol readily undergoes oxidation reactions to yield aldehydes or carboxylic acids, depending on the oxidation conditions employed. Common oxidizing agents include:
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TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl mediated oxidations, which proceed via radical pathways and selectively convert the alcohol to the corresponding aldehyde
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Chromium-based reagents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), which operate through a two-electron transfer mechanism
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Manganese dioxide (MnO₂), which provides mild and selective oxidation to the aldehyde stage
The aldehyde derivatives generated through these oxidation processes are valuable intermediates for further synthetic transformations, including condensation reactions and reductive aminations.
Reduction and Deoxygenation
The hydroxymethyl group can be reduced to generate methylene derivatives or completely removed through deoxygenation processes. These transformations typically involve:
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Reduction with hydride reagents like NaBH₄ or LiAlH₄, yielding (5-Methylimidazo[1,2-a]pyridin-3-yl)methane derivatives
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Deoxygenation using reagents such as TMSCl/NaI, resulting in 3-Methylimidazo[1,2-a]pyridine
These modifications allow for the preparation of structurally related analogs with distinct physical and biological properties.
Functionalization of the Hydroxyl Group
The hydroxyl functionality serves as a versatile handle for introducing additional structural diversity through various transformations:
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Esterification with carboxylic acids or acid chlorides
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Etherification via Williamson ether synthesis
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Conversion to leaving groups (mesylates, tosylates) for nucleophilic substitution reactions
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Carbonate or carbamate formation for prodrug development
Each transformation generates derivatives with modified physicochemical properties, potentially enhancing biological activity or improving pharmacokinetic parameters for specific applications.
Electrophilic and Nucleophilic Substitution
Compound | Structural Differences | Key Properties | Potential Applications |
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(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol | Reference compound | MW: 162.19 g/mol, LogP: 1.135 | Synthetic intermediate, potential biological activities |
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol | Methyl at position 8, hydroxymethyl at position 2 | Similar MW, different spatial arrangement | Alternative scaffold for medicinal chemistry |
(7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine | Methyl at position 7, amine instead of hydroxyl | More basic character, higher water solubility | Applications requiring improved water solubility |
These structural variations can significantly impact physicochemical properties and biological activities, allowing researchers to fine-tune compounds for specific applications. |
Analytical Methods for Characterization
Proper characterization of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol is essential for confirming its identity, assessing purity, and investigating structural properties.
Spectroscopic Analysis
Several spectroscopic techniques provide valuable information about the compound's structure and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra reveal characteristic signals for the methyl group, hydroxymethyl protons, and aromatic protons of the heterocyclic system
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Infrared (IR) Spectroscopy: Shows distinctive absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the methyl group, and characteristic patterns for the heterocyclic skeleton
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that support structural assignment
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and separation:
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High-Performance Liquid Chromatography (HPLC): Enables quantitative purity determination and separation from related impurities
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Thin-Layer Chromatography (TLC): Provides a rapid method for reaction monitoring and preliminary purity assessment
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Gas Chromatography (GC): May be applicable for volatile derivatives prepared from the compound
Crystallographic Analysis
X-ray crystallography provides definitive structural confirmation, revealing precise bond lengths, angles, and three-dimensional arrangement. For (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol, crystallographic data has confirmed the near-planarity of the imidazo[1,2-a]pyridine ring system and the perpendicular orientation of the hydroxymethyl group relative to this plane.
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